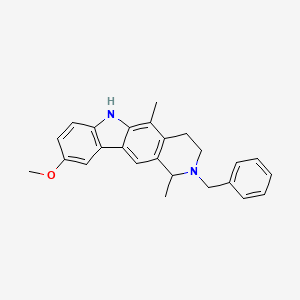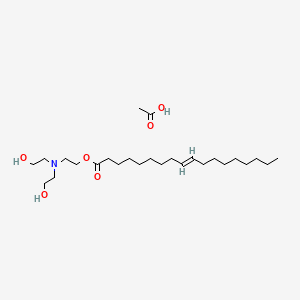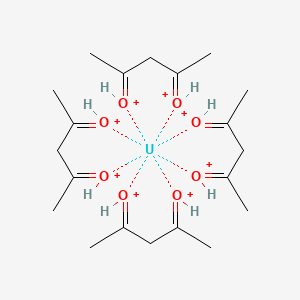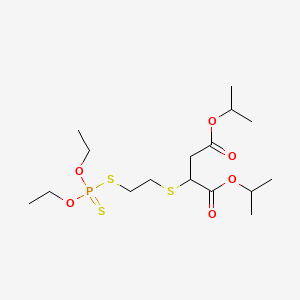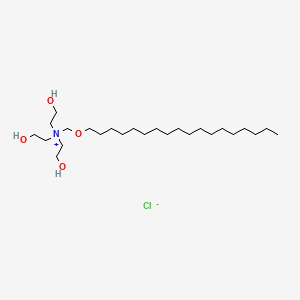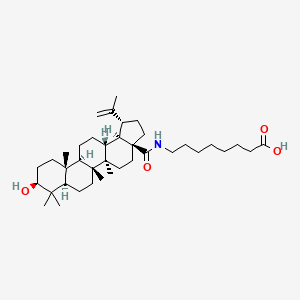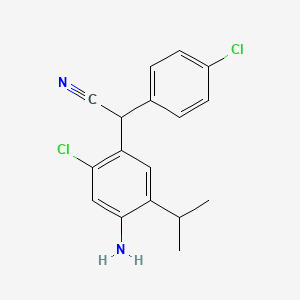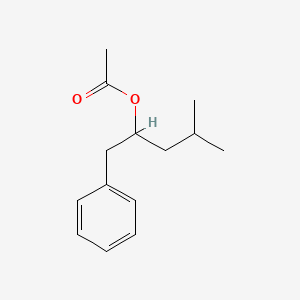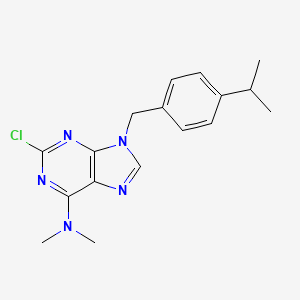
N,N'-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine: is a chemical compound with the molecular formula C15H28N2 It is a derivative of cyclohexane and is characterized by the presence of two imine groups attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine typically involves the reaction of 2-methylcyclohexane-1,3-diamine with an appropriate aldehyde or ketone under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imine groups. Common catalysts include acids or bases, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the use of a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can significantly improve the reaction rate and product purity. The reaction conditions, such as temperature, pressure, and molar ratios, are optimized to achieve high yields and purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or other oxidation products.
Reduction: The imine groups can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where the imine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used to replace the imine groups under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays.
Medicine: In medicine, N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine may be explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or diagnostic agents.
Industry: In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine involves its interaction with specific molecular targets. The imine groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This compound may also act as a chelating agent, binding to metal ions and affecting their biological activity .
Comparaison Avec Des Composés Similaires
- N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine
- N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine
Comparison: Compared to similar compounds, N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine is unique due to its specific substitution pattern on the cyclohexane ringFor example, the presence of the 2-methyl group may influence the compound’s ability to form complexes with metal ions or interact with biological targets .
Propriétés
Numéro CAS |
93859-09-7 |
|---|---|
Formule moléculaire |
C15H28N2 |
Poids moléculaire |
236.40 g/mol |
Nom IUPAC |
N-[3-(butan-2-ylideneamino)-2-methylcyclohexyl]butan-2-imine |
InChI |
InChI=1S/C15H28N2/c1-6-11(3)16-14-9-8-10-15(13(14)5)17-12(4)7-2/h13-15H,6-10H2,1-5H3 |
Clé InChI |
SFLBYQYWSNYXCL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NC1CCCC(C1C)N=C(C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


